

# Spectroscopic Analysis of Triallyl Pentaerythritol: A Technical Guide

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## Compound of Interest

Compound Name: *Triallyl pentaerythritol*

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An In-depth Examination of the NMR and FTIR Spectral Characteristics of a Versatile Crosslinking Agent

This technical guide provides a comprehensive overview of the spectroscopic analysis of **triallyl pentaerythritol** (TAPE), a key trifunctional monomer utilized in polymer synthesis. For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of TAPE is crucial for quality control, reaction monitoring, and structural elucidation. This document details the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy as applied to TAPE, including detailed experimental protocols and data interpretation.

## Introduction to Triallyl Pentaerythritol

**Triallyl pentaerythritol** (CAS No: 1471-17-6) is a colorless liquid characterized by the presence of three allyl ether functional groups and one primary hydroxyl group.[1][2] This unique structure makes it a valuable crosslinking agent and building block in the synthesis of polymers, coatings, and resins.[3][4] The allyl groups provide sites for polymerization and addition reactions, while the hydroxyl group can be further functionalized.

## Molecular Structure and Spectroscopic Correlation

The chemical structure of **triallyl pentaerythritol** is fundamental to interpreting its NMR and FTIR spectra. The molecule's carbon backbone, derived from pentaerythritol, and the specific functionalities of the allyl and hydroxyl groups give rise to characteristic signals.

**Figure 1:** Molecular Structure of **Triallyl Pentaerythritol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of **triallyl pentaerythritol**. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

### $^1\text{H}$ NMR Spectral Data (Predicted)

The proton NMR spectrum of **triallyl pentaerythritol** is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts and multiplicities.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
=CH <sub>2</sub> (terminal vinyl)	5.20 - 5.35	Multiplet	6H
-CH= (internal vinyl)	5.85 - 6.00	Multiplet	3H
-O-CH <sub>2</sub> -CH=CH <sub>2</sub> (allyl)	~4.00	Doublet	6H
-C-CH <sub>2</sub> -O- (pentaerythritol backbone)	~3.50	Singlet	6H
-C-CH <sub>2</sub> -OH (pentaerythritol backbone)	~3.60	Singlet	2H
-OH	Variable	Singlet (broad)	1H

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

### $^{13}\text{C}$ NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
=CH <sub>2</sub> (terminal vinyl)	117 - 120
-CH= (internal vinyl)	134 - 136
-O-CH <sub>2</sub> - (allyl)	70 - 75
-C-CH <sub>2</sub> -O- (pentaerythritol backbone)	68 - 72
-C-CH <sub>2</sub> -OH (pentaerythritol backbone)	60 - 65
Quaternary Carbon	45 - 50

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

## Experimental Protocol for NMR Analysis

A general methodology for the NMR analysis of **triallyl pentaerythritol** is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **triallyl pentaerythritol** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Ensure the sample is free of particulate matter.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature. For <sup>1</sup>H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically performed.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.



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**Figure 2:** Experimental Workflow for NMR Analysis.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in **triallyl pentaerythritol** based on their characteristic vibrational frequencies.

### FTIR Spectral Data

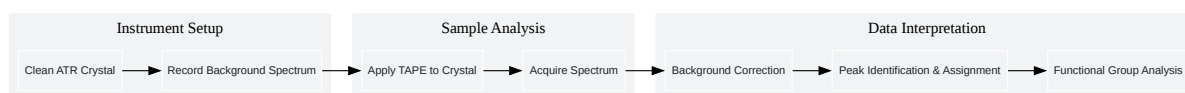
The FTIR spectrum of **triallyl pentaerythritol** is expected to show the following characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3600 - 3200 (broad)	O-H stretch	Hydroxyl (-OH)
3100 - 3000	=C-H stretch	Alkene (Allyl)
3000 - 2850	C-H stretch	Alkane
1650 - 1630	C=C stretch	Alkene (Allyl)
1470 - 1430	C-H bend	Alkane
1150 - 1050 (strong)	C-O-C stretch	Ether
1000 - 900	=C-H bend (out-of-plane)	Alkene (Allyl)

### Experimental Protocol for FTIR Analysis

Given that **triallyl pentaerythritol** is a viscous liquid, Attenuated Total Reflectance (ATR) is a suitable and convenient method for FTIR analysis.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.
- Sample Application: Apply a small drop of **triallyl pentaerythritol** directly onto the ATR crystal.
- Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: Perform a background correction on the sample spectrum.
- Analysis: Identify and assign the characteristic absorption bands to their corresponding functional groups.



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**Figure 3:** Experimental Workflow for ATR-FTIR Analysis.

## Conclusion

The spectroscopic analysis of **triallyl pentaerythritol** by NMR and FTIR provides a robust framework for its characterization. NMR spectroscopy offers detailed structural elucidation of the carbon and proton framework, while FTIR spectroscopy allows for the rapid identification of key functional groups. The methodologies and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis, quality control, and application of this versatile monomer.

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